molecular formula C8H15IO2 B14549652 4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 61821-88-3

4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14549652
CAS No.: 61821-88-3
M. Wt: 270.11 g/mol
InChI Key: QMXJWSARKMANBO-UHFFFAOYSA-N
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Description

4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms at positions 1 and 3. This particular compound features an iodine atom attached to a propyl group, which is further connected to the dioxolane ring. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with 1-iodopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can remove the iodine atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: Lacks the iodine substituent, making it less reactive in nucleophilic substitution reactions.

    4-(1-Bromopropan-2-yl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

    4-(1-Chloropropan-2-yl)-2,2-dimethyl-1,3-dioxolane: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.

Uniqueness

The presence of the iodine atom in 4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane makes it highly reactive in nucleophilic substitution reactions, allowing for the efficient formation of new bonds. This reactivity distinguishes it from similar compounds with different halogen substituents.

Properties

CAS No.

61821-88-3

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

4-(1-iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C8H15IO2/c1-6(4-9)7-5-10-8(2,3)11-7/h6-7H,4-5H2,1-3H3

InChI Key

QMXJWSARKMANBO-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C1COC(O1)(C)C

Origin of Product

United States

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